
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate, also known as Coumarin-4-methoxybenzenesulfonate (CMBS), is a chemical compound that has been used in scientific research for various purposes. This compound is a derivative of coumarin, a natural substance found in many plants, and has been synthesized for its potential use in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of CMBS involves the covalent modification of sulfhydryl groups in proteins, which can affect their function and activity. This compound reacts with sulfhydryl groups in a variety of proteins, including enzymes, ion channels, and transporters, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMBS depend on the specific proteins that are modified by this compound. For example, CMBS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, which is involved in the regulation of salt and water transport in the lungs and other organs. This inhibition may have potential therapeutic applications for the treatment of cystic fibrosis and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMBS in lab experiments is its high specificity for sulfhydryl groups, which allows for the selective modification of specific proteins. However, one limitation of this compound is its potential toxicity and non-specific effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the use of CMBS in scientific research. For example, this compound could be used in the development of new drugs and treatments for diseases such as cystic fibrosis and cancer. It could also be used in the study of protein structure and function, as well as the measurement of protein-ligand interactions. Further research is needed to fully understand the potential applications of CMBS in these areas.
Métodos De Síntesis
The synthesis of CMBS involves the reaction of coumarin-7-carboxylic acid with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
CMBS has been used in scientific research for a variety of purposes, including the study of enzyme kinetics, protein structure, and membrane transport. It has also been used as a fluorescent probe for the detection of sulfhydryl groups in proteins and the measurement of protein-ligand interactions.
Propiedades
Nombre del producto |
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate |
|---|---|
Fórmula molecular |
C17H14O6S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H14O6S/c1-11-9-17(18)22-16-10-13(5-8-15(11)16)23-24(19,20)14-6-3-12(21-2)4-7-14/h3-10H,1-2H3 |
Clave InChI |
UTMOHZXHYYTSKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



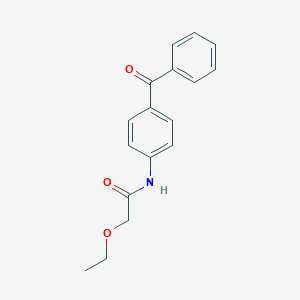
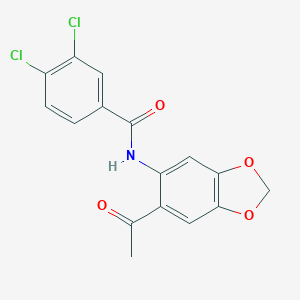
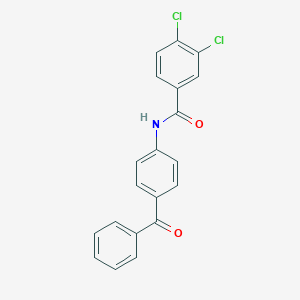
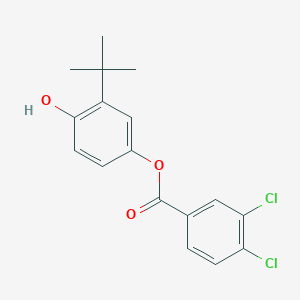
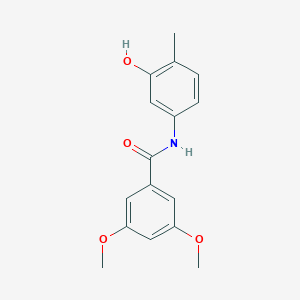

![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)

![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)


